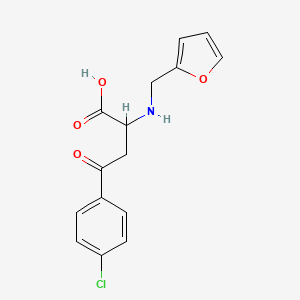![molecular formula C23H16N4O2 B2401175 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione CAS No. 371231-46-8](/img/structure/B2401175.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione” is a chemical compound that contains a 1,2,3-triazole ring system . This type of compound can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . The 1,2,3-triazole ring system exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of compounds with a 1,2,3-triazole ring system can be achieved through a copper-catalyzed click reaction of azides with alkynes . For example, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .Molecular Structure Analysis
The molecular structure of compounds with a 1,2,3-triazole ring system can be characterized by various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving compounds with a 1,2,3-triazole ring system can be complex and depend on the specific substituents present in the molecule. For instance, the Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a 1,2,3-triazole ring system can be determined using various techniques. For example, the IR and UV spectrum data can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A series of novel 1,4-naphthoquinone-1,2,3-triazole hybrids were synthesized and evaluated for their cytotoxic activity against cancer cell lines. The compounds displayed significant cytotoxic activity, particularly derivatives bearing specific substituent groups, which demonstrated potent anticancer potential by arresting the cell cycle at the G0/G1 phase in MCF-7 cells, indicating their promise as anticancer agents (Gholampour et al., 2019).
Synthetic Methodologies
Research has explored the synthetic routes to create diverse compounds incorporating the 1,2,3-triazole moiety, utilizing strategies like click chemistry for constructing novel molecular architectures. These methodologies enable the development of compounds with potential applications in drug development and material science (Read & Richardson, 1996).
Applications in Organic Electronics
Studies have also focused on the synthesis of copolymers based on diketopyrrolopyrrole (DPP) and incorporating elements such as the triazole unit. These polymers exhibit promising electrical properties, making them suitable for applications in organic thin-film transistors (OTFTs), indicating the role of these compounds in advancing organic electronics (Sonar et al., 2014).
Biological Applications
Further studies have synthesized compounds containing the lawsone scaffold, demonstrating antioxidant and antitumor activities. These findings suggest the potential of such compounds in therapeutic applications, highlighting the diverse biological relevance of these molecular frameworks (Hassanien et al., 2022).
Wirkmechanismus
The mechanism of action of compounds with a 1,2,3-triazole ring system can vary depending on the specific biological activity being considered. For example, the anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on compounds with a 1,2,3-triazole ring system are promising. These compounds have shown potent anticancer activity and could be employed to construct drug conjugates for selective tumor therapy . Further studies are needed to explore their potential in other therapeutic areas.
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-methylanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-14-10-12-15(13-11-14)24-20-21(27-19-9-5-4-8-18(19)25-26-27)23(29)17-7-3-2-6-16(17)22(20)28/h2-13,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPDVGSVDDBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


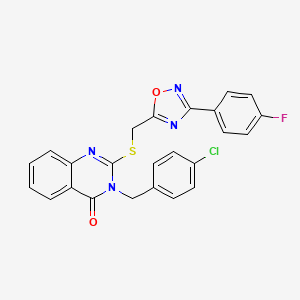
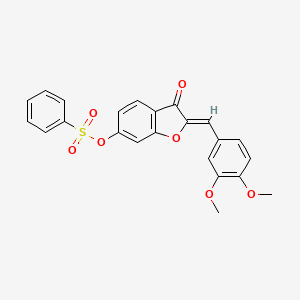

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)
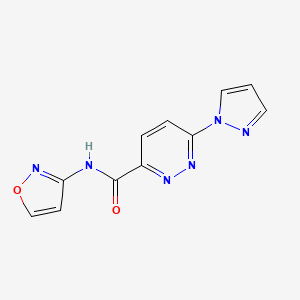
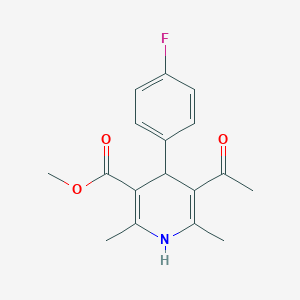
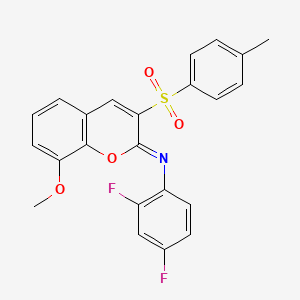
![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)

![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)
